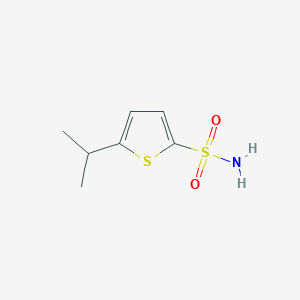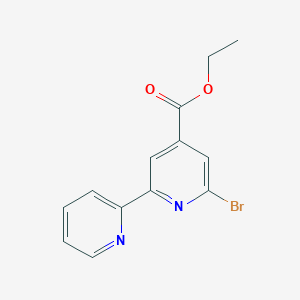
Ethyl 6-bromo-2,2'-bipyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-2,2’-bipyridine-4-carboxylate: is a heterocyclic organic compound with the molecular formula C13H11BrN2O2. It is a derivative of bipyridine, a class of compounds known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-2,2’-bipyridine-4-carboxylate typically involves the bromination of 2,2’-bipyridine followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the bipyridine ring. The resulting brominated bipyridine is then reacted with ethyl chloroformate under basic conditions to form the ester .
Industrial Production Methods: Industrial production of Ethyl 6-bromo-2,2’-bipyridine-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromo-2,2’-bipyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The bipyridine ring can undergo oxidation or reduction, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and other nucleophiles.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, and other substituted bipyridines.
Oxidation Products: Oxidation can lead to the formation of bipyridine N-oxides or other oxidized derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2,2’-bipyridine-4-carboxylate largely depends on its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interaction with other molecules. In biological systems, the compound may interact with metal-containing enzymes or proteins, affecting their function and activity .
Comparison with Similar Compounds
6-Bromo-2,2’-bipyridine: Similar in structure but lacks the ester functional group, making it less versatile in certain applications.
2,2’-Bipyridine: The parent compound without any substituents, widely used in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: Substituted with methyl groups instead of bromine and ester, offering different electronic properties.
Uniqueness: Ethyl 6-bromo-2,2’-bipyridine-4-carboxylate is unique due to the presence of both the bromine atom and the ester functional group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
294211-88-4 |
|---|---|
Molecular Formula |
C13H11BrN2O2 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
ethyl 2-bromo-6-pyridin-2-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C13H11BrN2O2/c1-2-18-13(17)9-7-11(16-12(14)8-9)10-5-3-4-6-15-10/h3-8H,2H2,1H3 |
InChI Key |
RAQKHXFHQRCXPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)Br)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


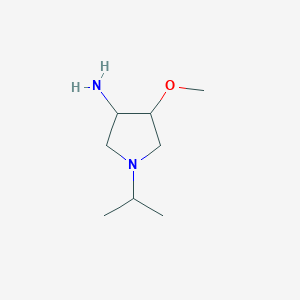
![N-(Naphthalen-2-ylmethyl)-[3,4'-bipyridin]-5-amine](/img/structure/B13129804.png)
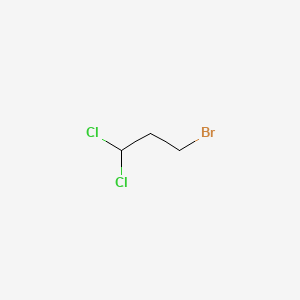
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B13129814.png)
![5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13129817.png)
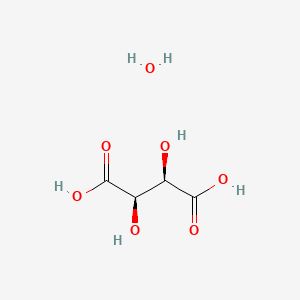
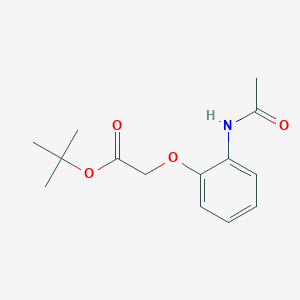
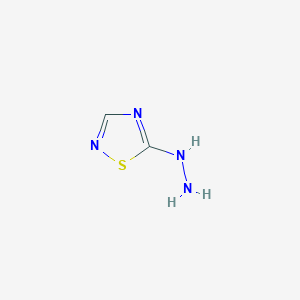
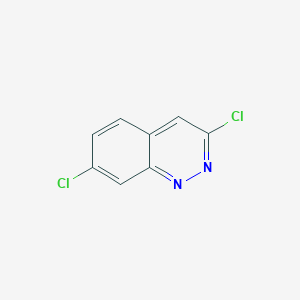
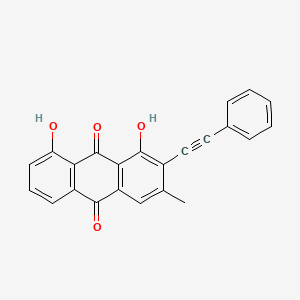
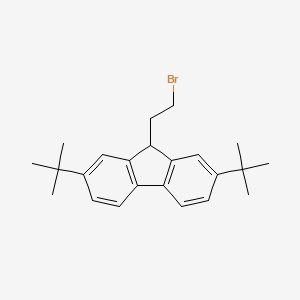
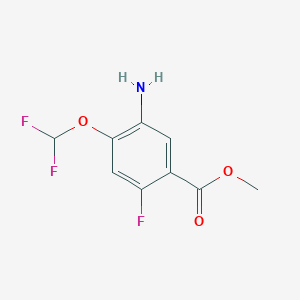
![benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13129866.png)
